![molecular formula C28H24Cl2N2O3S B2618188 N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide CAS No. 314042-75-6](/img/structure/B2618188.png)

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

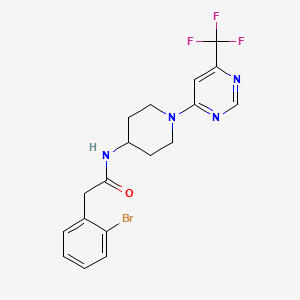

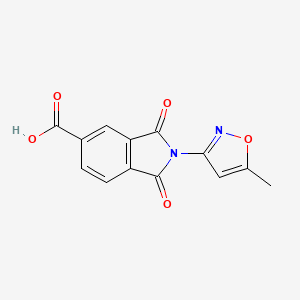

“N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C28H24Cl2N2O3S. It is related to the family of carbazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a carbazole heterocycle, which is a functional charge carrier transporting unit . The carbazole is attached to a saturated polymethacrylamide backbone by a flexible alkyl chain .Chemical Reactions Analysis

Carbazole-based compounds, including this one, are known for their versatility in functionalization and good chemical stability . They are used in a variety of applications due to their excellent charge transport ability .Physical And Chemical Properties Analysis

This compound exhibits promising physical, photophysical, and electrical properties for application in bistable memory devices . It demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .科学的研究の応用

DNA Binding and Anticancer Activity

Sulfonamide derivatives have been evaluated for their ability to interact with DNA and exhibit anticancer properties. For example, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes showed the propensity to bind to calf thymus DNA and exhibited antiproliferative activity against yeast and human tumor cells, suggesting their potential as anticancer agents (González-Álvarez et al., 2013).

Photodynamic Therapy

The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups were explored. These compounds showed high singlet oxygen quantum yield and good fluorescence properties, indicating their potential use as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Neurogenesis

A study on aminopropyl carbazole derivatives, related in structure due to the presence of the carbazole group, demonstrated their capacity to induce neurogenesis by increasing the final cell division in neural stem cells. This research suggests the therapeutic potential of carbazole derivatives in neuroregenerative medicine (Shin et al., 2015).

Carbonic Anhydrase Inhibition

New dibenzenesulfonamides were synthesized and showed inhibitory effects on human carbonic anhydrase isoenzymes, which are involved in various physiological processes. These compounds were found to induce apoptosis and autophagy pathways in cancer cells, presenting a novel approach for anticancer drug development (Gul et al., 2018).

作用機序

Target of Action

The primary target of the compound N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is the ASIC3 ion channel . This channel is involved in pain sensation and inflammation, and its inhibition can lead to potential therapeutic applications in conditions such as stroke, epilepsy, and cancer .

Mode of Action

N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide acts as an inhibitor of the ASIC3 ion channel . By binding to this channel, it effectively blocks the flow of ions, thereby reducing the sensation of pain and inflammation .

Biochemical Pathways

The inhibition of the ASIC3 ion channel by N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide affects the pain signaling pathway . This leads to a decrease in the transmission of pain signals, resulting in an analgesic effect .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The result of the action of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a reduction in pain and inflammation due to its inhibition of the ASIC3 ion channel . This could potentially be beneficial in the treatment of conditions such as stroke, epilepsy, and cancer .

将来の方向性

特性

IUPAC Name |

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24Cl2N2O3S/c1-19-7-11-24(12-8-19)36(34,35)32(22-5-3-2-4-6-22)18-23(33)17-31-27-13-9-20(29)15-25(27)26-16-21(30)10-14-28(26)31/h2-16,23,33H,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOXQLJDOLBHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)

![2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2618125.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2618126.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2618127.png)